molecular formula C14H14N4OS B12166806 2,5-dimethyl-N-(1-methyl-1H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide

2,5-dimethyl-N-(1-methyl-1H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B12166806
M. Wt: 286.35 g/mol
InChI Key: HHDLOFMAQOMATD-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(1-methyl-1H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. Its unique structure, which includes a benzimidazole moiety and a thiazole ring, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(1-methyl-1H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring can be introduced through the reaction of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the thiazole ring using appropriate coupling agents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(1-methyl-1H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,5-dimethyl-N-(1-methyl-1H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(1-methyl-1H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzimidazole moiety can bind to specific sites on proteins or DNA, while the thiazole ring may participate in electron transfer or redox reactions. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-1,3-thiazole-4-carboxamide: Lacks the benzimidazole moiety, resulting in different chemical properties and biological activity.

    N-(1-methyl-1H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide: Lacks the dimethyl groups, which may affect its reactivity and interaction with biological targets.

Uniqueness

2,5-dimethyl-N-(1-methyl-1H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide is unique due to the presence of both the benzimidazole and thiazole rings, as well as the dimethyl groups

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

2,5-dimethyl-N-(1-methylbenzimidazol-5-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H14N4OS/c1-8-13(16-9(2)20-8)14(19)17-10-4-5-12-11(6-10)15-7-18(12)3/h4-7H,1-3H3,(H,17,19)

InChI Key

HHDLOFMAQOMATD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)NC2=CC3=C(C=C2)N(C=N3)C

Origin of Product

United States

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